An In-depth Technical Guide to the Chemical Properties of Benzenedimethanamine-Diethylamine and Related Compounds
An In-depth Technical Guide to the Chemical Properties of Benzenedimethanamine-Diethylamine and Related Compounds
A Note on Chemical Identity: The compound "Benzenedimethanamine-diethylamine" is not a standard IUPAC name and is subject to interpretation. This guide will focus on the most plausible structure, a derivative of 1,3-benzenedimethanamine bearing a diethylamino group, alongside closely related and more extensively documented compounds such as 1,3-Benzenedimethanamine and N,N-Diethyl-1,3-benzenediamine. This approach provides a comprehensive overview of the chemical properties for researchers, scientists, and drug development professionals.
Physicochemical Properties
The following tables summarize the key physicochemical properties of 1,3-Benzenedimethanamine and N,N-Diethyl-1,3-benzenediamine, compounds central to the interpretation of "Benzenedimethanamine-diethylamine".
Table 1: General and Physical Properties
| Property | 1,3-Benzenedimethanamine | N,N-Diethyl-1,3-benzenediamine |
| CAS Number | 1477-55-0[1][2] | 26513-20-2[3][4] |
| Molecular Formula | C₈H₁₂N₂[1][2] | C₁₀H₁₆N₂[3] |
| Molecular Weight | 136.19 g/mol [1][2] | 164.25 g/mol [3] |
| Appearance | Colorless liquid[1][2] | Brown liquid[3] |
| Odor | Amine-like[1][2] | Not specified |
| Melting Point | 14.1 °C (58 °F)[1][2] | Not specified |
| Boiling Point | 273 °C (477 °F) at 760 mmHg[1][2] | Not specified |
| Density | 1.032 g/cm³[1] | Not specified |
| Vapor Pressure | 0.03 mmHg at 77 °F[1] | Not specified |
| Solubility | Miscible in water[1] | Not specified |
Table 2: Chemical and Thermodynamic Properties
| Property | 1,3-Benzenedimethanamine | N,N-Diethyl-1,3-benzenediamine |
| logP (Octanol/Water Partition Coefficient) | 0.18[1] | Not specified |
| pKa | Not specified | Not specified |
| Heat Capacity (Cp,gas) | Not specified | Not specified |
| Standard Gibbs Free Energy of Formation (ΔfG°) | Not specified | Not specified |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | Not specified | Not specified |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | Not specified | Not specified |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for determining key chemical properties are outlined below. These are generalized protocols applicable to the characterization of aromatic amines.
2.1 Determination of Octanol-Water Partition Coefficient (logP)
The octanol-water partition coefficient (Kow or Pow) is a measure of a compound's hydrophobicity. The "slow-stirring" method is particularly suitable for compounds with high logP values as it minimizes the formation of emulsions that can interfere with accurate measurements.[5][6]
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Principle: A solution of the test compound in n-octanol is equilibrated with water. The concentration of the compound in each phase is then measured to determine the partition coefficient.[6]
-
Apparatus: A cylindrical vessel with a magnetic stirrer, centrifuge, and an analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer).
-
Procedure:
-
Prepare a stock solution of the test substance in n-octanol. The concentration should be less than 0.01 M and not exceed 50% of its solubility in either phase.[5]
-
Add the octanol (B41247) solution and a known volume of water to the vessel. A ratio of at least 20 ml of octanol per liter of water is recommended.[5]
-
Stir the mixture slowly to avoid emulsion formation.
-
After equilibration (which may take several hours), stop stirring and allow the phases to separate.
-
Centrifuge the mixture to ensure complete phase separation.[7]
-
Carefully sample each phase for analysis.[7]
-
Determine the concentration of the test substance in both the n-octanol (Coctanol) and water (Cwater) phases using a suitable analytical technique.
-
Calculate the Kow as the ratio of the concentrations: Kow = Coctanol / Cwater.[5] The result is typically expressed as logP or logKow.
-
2.2 Determination of pKa by Spectrophotometry
The acid dissociation constant (pKa) for an amine is a measure of its basicity. Spectrophotometric methods are useful when the compound has a chromophore that changes absorbance upon protonation.
-
Principle: The pKa is determined by measuring the change in absorbance of the compound in solutions of varying pH.
-
Apparatus: A UV-Vis spectrophotometer and a pH meter.
-
Procedure:
-
Prepare a stock solution of the amine in a suitable solvent (e.g., 50% ethanol-water for aromatic amines with low water solubility).[8]
-
Prepare a series of buffered solutions covering a range of pH values around the expected pKa.
-
Add a small, constant volume of the stock solution to each buffer solution.
-
Measure the UV-Vis spectrum of each solution at the wavelength of maximum absorbance difference between the protonated and unprotonated forms.
-
The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_B) / (A_A - A)], where A is the absorbance at a given pH, A_A is the absorbance of the fully protonated form, and A_B is the absorbance of the free base.[8]
-
2.3 Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine thermal stability and composition.[9][10]
-
Principle: A sample is heated at a constant rate, and its mass is continuously monitored. Weight loss indicates decomposition, evaporation, or other physical or chemical changes.[9][11]
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
A small sample (typically 1-10 mg) is placed in a tared crucible.[10]
-
The crucible is placed on a microbalance within the TGA furnace.
-
The furnace is heated at a programmed rate (e.g., 10 or 20 K/min) under a controlled atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions).[10][12]
-
The mass of the sample is recorded as a function of temperature.
-
The resulting thermogram (plot of mass vs. temperature) shows the temperatures at which weight loss occurs, indicating the thermal stability of the compound.
-
2.4 Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition, and heats of reaction.[13][14]
-
Principle: The sample and a reference material are heated at a constant rate. The difference in the amount of heat required to maintain both at the same temperature is measured.[14]
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
A small amount of the sample is sealed in an aluminum pan. An empty pan is used as a reference.
-
Both pans are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.[13]
-
The heat flow to the sample is compared to the heat flow to the reference.
-
The resulting DSC curve shows endothermic and exothermic peaks corresponding to thermal transitions. The temperature at the peak maximum indicates the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition.
-
Synthesis and Reactivity
While a direct, documented synthesis for N-((3-(aminomethyl)phenyl)methyl)-N-ethylethanamine was not found, a logical synthetic pathway can be inferred from known reactions of the precursor, 1,3-benzenedimethanamine.
Logical Synthesis Workflow for N-((3-(aminomethyl)phenyl)methyl)-N-ethylethanamine
The synthesis would likely proceed via a reductive amination, a common method for forming C-N bonds.
Caption: A proposed synthetic workflow for N-((3-(aminomethyl)phenyl)methyl)-N-ethylethanamine.
Synthesis of N,N-Diethyl-1,4-phenylenediamine
A documented synthesis for a related compound, N,N-diethyl-1,4-phenylenediamine, involves a nitrosation reaction followed by reduction.[15]
Caption: Experimental workflow for the synthesis of N,N-Diethyl-1,4-phenylenediamine.
Signaling Pathways
No information was found in the searched literature regarding the involvement of Benzenedimethanamine-diethylamine or its closely related analogues in specific biological signaling pathways. These are relatively simple organic molecules primarily used as chemical intermediates or building blocks in synthesis. Their biological activity, if any, is not well-documented in the context of complex signaling cascades. Research into the biological effects of benzenedimethanamine derivatives has been conducted, but this has not elucidated specific signaling pathway interactions.[16][17]
References
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- 2. 1,3-Benzenedimethanamine | C8H12N2 | CID 15133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N1,N1-Diethyl-1,3-benzenediamine 95% | CAS: 26513-20-2 | AChemBlock [achemblock.com]
- 4. N,N-Diethyl-1,3-benzenediamine | CAS#:26513-20-2 | Chemsrc [chemsrc.com]
- 5. p2infohouse.org [p2infohouse.org]
- 6. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 10. Thermogravimetric Analysis (TGA) | Thermal Characterisation Facility [thermal.msm.cam.ac.uk]
- 11. aurigaresearch.com [aurigaresearch.com]
- 12. particletechlabs.com [particletechlabs.com]
- 13. web.williams.edu [web.williams.edu]
- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 15. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride - Google Patents [patents.google.com]
- 16. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemical structure and biological activity on m- and p-disubstituted derivatives of benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
